

In-Depth Technical Guide: N-(4-Nitrobenzoyl)-beta-alanine (CAS 59642-21-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Nitrobenzoyl)-beta-alanine**

Cat. No.: **B123864**

[Get Quote](#)

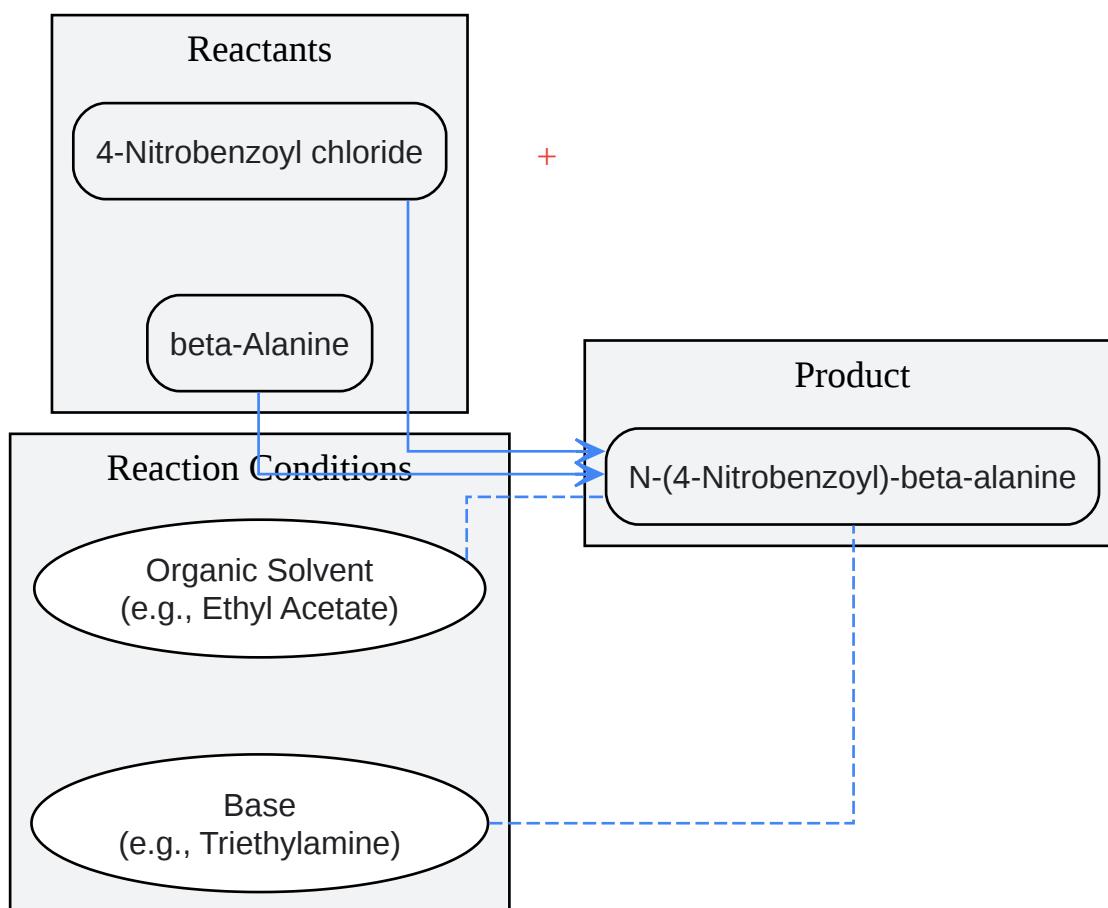
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-(4-Nitrobenzoyl)-beta-alanine**, a compound of interest in pharmaceutical research. This document collates available physicochemical data, outlines a general synthesis protocol, and explores its potential, though currently unsubstantiated, therapeutic applications.

Core Compound Data

N-(4-Nitrobenzoyl)-beta-alanine, also known by its synonym 3-(4-Nitrobenzamido)propionic acid, is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure is characterized by a beta-alanine moiety linked to a 4-nitrobenzoyl group.

Property	Value	Reference
CAS Number	59642-21-6	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₅	[1]
Molecular Weight	238.20 g/mol	
Physical State	Solid, White to Light yellow powder/crystal	
Melting Point	163.0 to 167.0 °C	
Purity	>98.0% (HPLC)	[1]


Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols are not widely available in the public domain, a general synthetic route has been described.

General Synthesis of N-(4-Nitrobenzoyl)-beta-alanine

The synthesis of **N-(4-Nitrobenzoyl)-beta-alanine** is typically achieved through the acylation of beta-alanine with 4-nitrobenzoyl chloride.

Reaction Scheme:

[Click to download full resolution via product page](#)

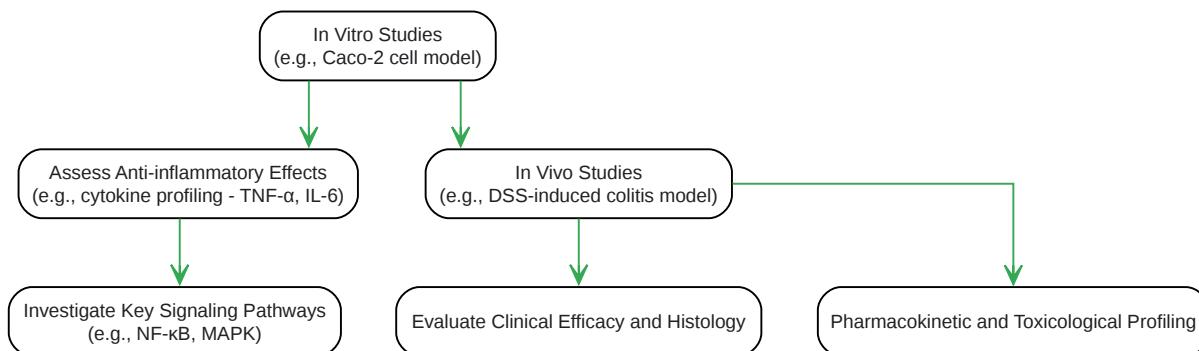
Caption: General synthesis of **N-(4-Nitrobenzoyl)-beta-alanine**.

Methodology:

- Dissolution: Dissolve beta-alanine in a suitable aqueous alkaline solution, such as sodium bicarbonate or sodium hydroxide, to form the corresponding carboxylate salt.
- Acylation: In a separate vessel, dissolve 4-nitrobenzoyl chloride in an appropriate organic solvent (e.g., ethyl acetate).
- Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the beta-alanine solution with vigorous stirring. The reaction is typically carried out at room temperature.
- Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the **N-(4-Nitrobenzoyl)-beta-alanine** product.
- Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve higher yields and purity.

Potential Therapeutic Applications and Biological Activity


Currently, there is a notable lack of published research detailing the specific biological activity and mechanism of action of **N-(4-Nitrobenzoyl)-beta-alanine**. Some preliminary and uncorroborated sources suggest a potential application in the treatment of inflammatory bowel disease (IBD). However, without dedicated in vitro or in vivo studies, this remains speculative.

The structurally related compound, N-(4-aminobenzoyl)-beta-alanine, is a known metabolite of the drug balsalazide, which is used to treat ulcerative colitis. This structural similarity may be the basis for the suggested therapeutic potential of the nitro-analog, but this hypothesis requires experimental validation.

Signaling Pathways and Mechanism of Action

There is no direct evidence or published literature that elucidates the signaling pathways or the precise mechanism of action for **N-(4-Nitrobenzoyl)-beta-alanine**. For drug development professionals, this represents a significant knowledge gap and an area for potential investigation.

Given the unsubstantiated link to IBD, a hypothetical workflow for investigating its mechanism of action could be proposed.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for investigating the mechanism of action.

Conclusion

N-(4-Nitrobenzoyl)-beta-alanine (CAS 59642-21-6) is a chemical compound with defined physicochemical properties and a straightforward, albeit not extensively documented, synthetic pathway. While there are speculative mentions of its potential therapeutic use in inflammatory bowel disease, a significant deficit of empirical data on its biological activity, mechanism of action, and involvement in signaling pathways exists. This presents an open field for researchers and drug development professionals to explore the pharmacological potential of this molecule. Further in-depth studies are imperative to validate any therapeutic claims and to understand its biological function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(4-Nitrobenzoyl)-beta-alanine (CAS 59642-21-6)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123864#n-4-nitrobenzoyl-beta-alanine-cas-number-59642-21-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com